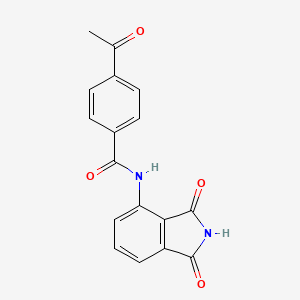

4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide” is a chemical compound that has been studied for its potential pharmacological properties . It is a derivative of γ-aminobutyric acid (GABA), which was obtained from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid .

Synthesis Analysis

The synthesis of “this compound” involves a series of reactions. Phthalic anhydride is reacted with 4-aminobenzoic acid in the presence of triethylamine under reflux condition . The resulting acidic derivative is then used to prepare the final compounds via an amidation reaction through a carbodiimide coupling reaction .Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed and characterized using various spectral techniques like IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of phthalic anhydride with 4-aminobenzoic acid, followed by an amidation reaction .Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibitors (HDACi)

Benzamide derivatives, such as MS-275 (also known as entinostat), are potent inhibitors of histone deacetylases (HDACs). HDAC inhibitors are a class of compounds that play a significant role in the regulation of gene expression and have been extensively studied for their anticancer properties. MS-275 has been evaluated in phase II clinical trials for its efficacy and safety in patients with metastatic melanoma and acute leukemias, showing potential as a therapeutic agent due to its ability to modulate gene expression and induce tumor cell growth arrest, differentiation, or apoptosis (Hauschild et al., 2006; Gojo et al., 2007).

Cancer Chemotherapy and Pharmacology

Chidamide (CS055/HBI-8000) is another benzamide class HDAC inhibitor that has shown marked anti-tumor activity in phase I clinical trials, indicating favorable pharmacokinetics, pharmacodynamics, and preliminary anti-tumor efficacy in patients with advanced solid tumors or lymphomas (Dong et al., 2012). These studies suggest that benzamide derivatives could be promising agents for cancer treatment, highlighting their potential to inhibit tumor progression and improve patient outcomes.

Neurological Applications

Some benzamide derivatives have been explored for their ability to bind to sigma receptors, which are implicated in various neurological and psychiatric disorders. For example, radiolabeled benzamides have been used in scintigraphic imaging to detect melanoma metastases, leveraging their preferential binding to sigma receptors overexpressed on cancer cells (Caveliers et al., 2002). This application underscores the versatility of benzamide derivatives in both cancer treatment and diagnostic imaging, potentially extending to neurological research given the sigma receptors' role in the brain.

Direcciones Futuras

The future directions for the study of “4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide” could involve further exploration of its potential pharmacological properties, including its anticonvulsant activity . Additionally, more research could be done to fully understand its mechanism of action and to determine its physical and chemical properties.

Mecanismo De Acción

Target of Action

The compound 4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them a valuable scaffold for developing new therapeutic agents . .

Mode of Action

Indole derivatives, which this compound is a part of, are known to interact with their targets in a variety of ways, leading to diverse biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

4-acetyl-N-(1,3-dioxoisoindol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c1-9(20)10-5-7-11(8-6-10)15(21)18-13-4-2-3-12-14(13)17(23)19-16(12)22/h2-8H,1H3,(H,18,21)(H,19,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWZGRBOGFTARR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one](/img/structure/B2822649.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2822650.png)

![(E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2822652.png)

![4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine](/img/structure/B2822657.png)

![4-(4-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-methoxypyrimidine](/img/structure/B2822662.png)

![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B2822665.png)

![2-methoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2822670.png)